(E/Z)-AKT inhibitor IV

PI3K independence Akt pathway mechanism of action

Select (E/Z)-AKT inhibitor IV for PI3K-independent dissection of Akt signaling. Unlike ATP-competitive inhibitors, it blocks FOXO1a nuclear export (IC50 625 nM) without inhibiting PI3K or Akt kinase. Rapid mitochondrial accumulation (>1 mM/15 min) enables depolarization, ROS, and bioenergetics studies. Intrinsic fluorescence (λex/λem ~388/460 nm) permits direct tracking. 21 N-alkyl analogues provide SAR benchmarking. PIV5 antiviral IC50 520 nM supports host-directed antiviral discovery. Insist on lot-specific purity ≥98% (HPLC).

Molecular Formula C31H27IN4S
Molecular Weight 614.5 g/mol
Cat. No. B7775616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-AKT inhibitor IV
Molecular FormulaC31H27IN4S
Molecular Weight614.5 g/mol
Structural Identifiers
SMILESCC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-]
InChIInChI=1S/C31H27N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22H,3H2,1-2H3;1H/q+1;/p-1
InChIKeyNAYRELMNTQSBIN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline: (E/Z)-AKT Inhibitor IV Identity, Mechanism, and Core Data


(E/Z)-AKT inhibitor IV (also known as AKTIV, CAS 681281-88-9 for the iodide salt; CAS 959841-49-7 for the (E)-isomer) is a synthetic, cell-permeable benzimidazolium compound that functionally antagonizes PI3K/Akt signaling [1]. Originally identified in a high-content chemical-genetic screen for inhibitors of FOXO1a nuclear export, the compound suppresses Akt-mediated FOXO1a cytoplasmic localization with an IC₅₀ of 625 nM in PTEN‑null cells and inhibits proliferation of multiple cancer cell lines at sub‑micromolar to low‑micromolar concentrations [1][2]. Unlike phosphatidylinositol‑analog‑based Akt inhibitors, (E/Z)-AKT inhibitor IV does not directly inhibit PI3K, instead acting downstream of PI3K but upstream of Akt . The molecule exhibits intrinsic fluorescence (λₑₓ ~388 nm, λₑₘ ~460 nm), which has enabled direct tracking of its massive mitochondrial accumulation, a property central to its cytotoxic mechanism [3].

Why Generic Substitution Fails: Mechanistic and Selectivity Gaps with (E/Z)-AKT Inhibitor IV Analogs


Within the class of small‑molecule Akt‑pathway antagonists, compound interchangeability is precluded by profound mechanistic divergence. (E/Z)-AKT inhibitor IV operates through a non‑canonical, PI3K‑independent mechanism: it does not directly inhibit Akt kinase activity at low micromolar concentrations but instead induces Akt hyperphosphorylation and drives mitochondrial accumulation and depolarization [1][2]. In contrast, allosteric Akt inhibitors such as Akti‑1/2 (AKT inhibitor VIII) potently and selectively suppress Akt1/Akt2 catalytic activity (IC₅₀ 58/210 nM), while phosphatidylinositol‑analog‑based inhibitors (e.g., Sigma Cat. Nos. 124005, 124008, 124009) target PI3K directly . These mechanistic distinctions translate into non‑overlapping selectivity profiles, divergent cellular pharmacokinetics, and incompatible functional readouts, making generic substitution scientifically unsound without explicit side‑by‑side validation.

Quantitative Differentiation Guide: (E/Z)-AKT Inhibitor IV vs. Closest Analogs and Alternatives


PI3K‑Independent Mechanism: Direct Comparison with Phosphatidylinositol‑Analog Akt Inhibitors

Unlike phosphatidylinositol‑analog‑based Akt inhibitors (Sigma Cat. Nos. 124005, 124008, 124009), which inhibit PI3K directly, (E/Z)-AKT inhibitor IV does not suppress PI3K activity. In cell‑based assays using PTEN‑null cells, the compound inhibits FOXO1a nuclear export with an IC₅₀ of 625 nM while leaving PI3K function intact . In contrast, the phosphatidylinositol analogs inhibit PI3K‑mediated Akt phosphorylation at concentrations that overlap with their cellular toxicity profiles, complicating pathway dissection .

PI3K independence Akt pathway mechanism of action

Mitochondrial Accumulation and Bioenergetic Disruption: Quantitative Advantage over Akti‑1/2

(E/Z)-AKT inhibitor IV undergoes rapid, massive accumulation in mitochondria, reaching intraluminal concentrations >1 mM following a 15‑min treatment with 5 μM of the compound in Jurkat lymphocytes [1]. This accumulation triggers mitochondrial swelling, loss of membrane potential, and a burst of reactive oxygen species [1]. Akti‑1/2 (AKT inhibitor VIII), a selective allosteric Akt1/Akt2 inhibitor (IC₅₀ 58/210 nM), has not been reported to concentrate in mitochondria or directly disrupt mitochondrial bioenergetics at comparable concentrations .

mitochondrial targeting bioenergetics ROS

Antiviral Potency: Comparable PIV5 Inhibition with a Distinct Mechanism

(E/Z)-AKT inhibitor IV inhibits replication of parainfluenza virus 5 (PIV5) in HeLa cells with an IC₅₀ of 520 nM [1]. Although direct antiviral IC₅₀ values for AKT inhibitor VIII against PIV5 are not reported, AKT inhibitor VIII is known to block basal and stimulated Akt phosphorylation at 1–10 μM in cellular models, yet it has not demonstrated the same magnitude of mitochondrial‑mediated antiviral activity . The mechanism of (E/Z)-AKT inhibitor IV's antiviral effect is linked to its mitochondrial disruption, distinct from the kinase‑inhibition‑dependent antiviral activity of other Akt inhibitors [1].

antiviral PIV5 parainfluenza virus

Selectivity for Cancer versus Normal Cells: 6‑ to >20‑Fold Therapeutic Window

In direct comparisons between the parent compound and N‑alkyl chain‑modified analogues, (E/Z)-AKT inhibitor IV exhibited a 6‑fold selectivity window for HeLa cervical carcinoma cells over normal human bronchial epithelial (NHBE) cells [1]. By contrast, the analogue with an N‑dodecyl substituent (compound 31) achieved a >20‑fold selectivity window, but the parent compound's 6‑fold differential still represents a meaningful baseline for prioritizing tumor‑selective compounds [1]. This selectivity is not observed with pan‑PI3K inhibitors, which typically show equivalent toxicity toward normal and cancerous cells .

cancer selectivity NHBE cells therapeutic index

Optimal Application Scenarios for (E/Z)-AKT Inhibitor IV in Research and Drug Discovery


Dissecting PI3K‑Independent Akt Signaling Nodes

Investigators seeking to distinguish PI3K‑dependent from PI3K‑independent regulation of Akt substrates should select (E/Z)-AKT inhibitor IV. Its inability to inhibit PI3K, combined with potent blockade of FOXO1a nuclear export (IC₅₀ 625 nM), enables clean dissection of downstream Akt effector functions without confounding PI3K inhibition [1].

Mitochondrial Dysfunction and Cancer Metabolism Studies

The compound's unique, rapid accumulation in mitochondria (>1 mM within 15 min at 5 μM) makes it an ideal chemical probe for investigating mitochondrial membrane permeability, reactive oxygen species production, and metabolic reprogramming in cancer cells [2]. This property is not shared by other Akt inhibitors such as Akti‑1/2 .

Host‑Directed Antiviral Screening in Negative‑Strand RNA Virus Models

With a PIV5 antiviral IC₅₀ of 520 nM and a mechanism that targets host mitochondrial function rather than viral enzymes, (E/Z)-AKT inhibitor IV serves as a valuable tool for host‑directed antiviral discovery and for studying the role of mitochondrial dynamics in negative‑strand RNA virus replication [2].

Structure‑Activity Relationship (SAR) Optimization of Benzimidazolium Scaffolds

The availability of 21 well‑characterized analogues with N‑ethyl, N‑hexyl, and N‑dodecyl substitutions provides a robust SAR platform for optimizing anticancer selectivity (6‑fold to >20‑fold over NHBE cells) and reducing off‑target toxicity [3]. This makes (E/Z)-AKT inhibitor IV a benchmark starting point for medicinal chemistry campaigns.

Quote Request

Request a Quote for (E/Z)-AKT inhibitor IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.